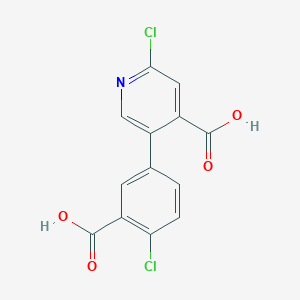
5-(3-Carboxy-4-chlorophenyl)-2-chloroisonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxy-4-chlorophenyl)-2-chloroisonicotinic acid, 95% (5-CCPA-95%) is a compound derived from nicotinic acid and is widely used in scientific research. It is a highly versatile compound with a wide range of applications in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 5-CCPA-95% is still not fully understood. It is believed to act as a partial agonist of nicotinic acid receptors, which are involved in numerous physiological processes. The compound has also been shown to interact with several other proteins, including G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CCPA-95% have been studied in a variety of cell types. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in the synthesis of fatty acids, lipids, and cholesterol. It has also been shown to increase the expression of genes involved in the metabolism of glucose, fatty acids, and cholesterol. In addition, 5-CCPA-95% has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CCPA-95% is a useful tool for studying biochemical and physiological processes in the laboratory. Its advantages include its low cost, availability, and ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. However, its use in lab experiments is limited by its low solubility in aqueous solutions, as well as its potential to cause cytotoxicity at high concentrations.
Direcciones Futuras
Given its versatile nature, 5-CCPA-95% has the potential to be used in a variety of future research applications. Potential future directions include the study of its effects on the metabolism of fatty acids, lipids, and cholesterol; its role in the regulation of gene expression; and its ability to modulate the activity of enzymes involved in cell signaling pathways. Additionally, further research into its mechanism of action, as well as its potential therapeutic applications, could provide valuable insights into its potential uses in medicine.
Métodos De Síntesis
5-CCPA-95% can be synthesized through a series of chemical reactions. The first step involves the reaction of nicotinic acid with 4-chlorophenyl isocyanate to form the intermediate compound 5-(3-carboxy-4-chlorophenyl)-2-chloroisonicotinic acid ester. This intermediate compound is then treated with sodium hydroxide to form 5-CCPA-95%.
Aplicaciones Científicas De Investigación
5-CCPA-95% is used in a variety of scientific research applications, including in the study of cell signaling pathways, membrane transport, and protein-protein interactions. It has also been used to investigate the role of nicotinic acid in the regulation of gene expression and in the modulation of enzyme activity.
Propiedades
IUPAC Name |
5-(3-carboxy-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-10-2-1-6(3-8(10)13(19)20)9-5-16-11(15)4-7(9)12(17)18/h1-5H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEZVOWUBRDQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688220 |
Source


|
| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-05-0 |
Source


|
| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




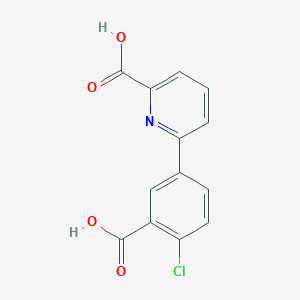

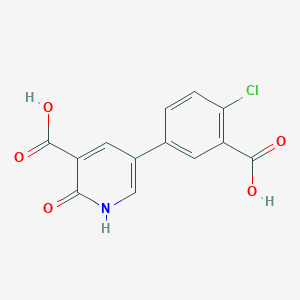
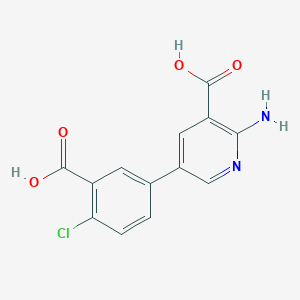

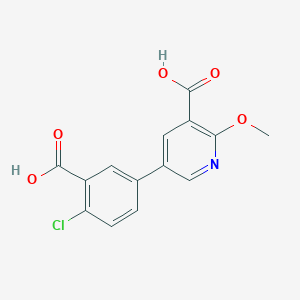
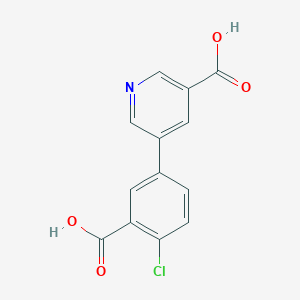
![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393552.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)